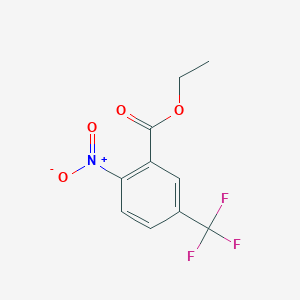

Ethyl 2-nitro-5-(trifluoromethyl)benzoate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1214325-74-2 |

|---|---|

Fórmula molecular |

C10H8F3NO4 |

Peso molecular |

263.17 g/mol |

Nombre IUPAC |

ethyl 2-nitro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-5-6(10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3 |

Clave InChI |

VQSROORDNKRQRJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Precursors for Ethyl 2 Nitro 5 Trifluoromethyl Benzoate

Regioselective Synthesis of ortho-Nitro-meta-Trifluoromethyl Substituted Benzoates

The arrangement of substituents on the benzene (B151609) ring is governed by the directing effects of the groups already present. The trifluoromethyl group (-CF3) is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing nature. Similarly, the ester group (-COOEt) is also deactivating and meta-directing. These electronic properties present a significant challenge in synthesizing the target molecule, requiring specific strategies to achieve the desired ortho-nitro and meta-trifluoromethyl substitution pattern.

Nitration Strategies for Trifluoromethylated Aromatic Systems

Direct nitration of a precursor like ethyl 3-(trifluoromethyl)benzoate is generally not a viable strategy for obtaining Ethyl 2-nitro-5-(trifluoromethyl)benzoate. The trifluoromethyl group at position 3 would direct incoming electrophiles, such as the nitronium ion (NO2+), primarily to the 5-position (meta to the CF3 group). The ester group at position 1 would also direct nitration to the 3-position, which is already occupied. The strong deactivating effect of the trifluoromethyl group significantly slows the rate of electrophilic aromatic substitution compared to benzene columbia.edu.

To overcome these directing effects, a more effective strategy involves using a starting material with substituents that facilitate the desired regiochemistry. A common approach is to start with a precursor like 2-chloro-5-(trifluoromethyl)benzonitrile. In this molecule, nitration is directed to the position ortho to the chlorine atom and meta to the trifluoromethyl group, leading to 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile nih.goviucr.org. The nitrile and chloro groups can then be chemically modified in subsequent steps to yield the target ester. Modern nitration methods using reagents like nitric acid with trifluoromethanesulfonic acid can provide efficient and controllable nitration for various aromatic compounds, including electron-deficient systems organic-chemistry.orgresearchgate.netacs.org.

| Starting Material | Nitration Strategy | Expected Major Product | Feasibility for Target Synthesis |

|---|---|---|---|

| Ethyl 3-(trifluoromethyl)benzoate | Direct electrophilic nitration (e.g., HNO₃/H₂SO₄) | Ethyl 5-nitro-3-(trifluoromethyl)benzoate | Low - Incorrect regiochemistry due to directing effects of -CF₃ and -COOEt groups. |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Direct electrophilic nitration (e.g., HNO₃/H₂SO₄) | 2-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile | High - Correct regiochemistry is achieved, requiring subsequent functional group transformations. nih.goviucr.org |

Introduction of Trifluoromethyl Group onto Nitrated Benzoate (B1203000) Scaffolds

An alternative synthetic approach involves introducing the trifluoromethyl group onto a pre-functionalized nitrated benzoate scaffold. This retro-synthetic strategy can be challenging due to the deactivating nature of the nitro and ester groups already present on the aromatic ring.

Historically, introducing a trifluoromethyl group often required harsh conditions. However, the development of modern "shelf-stable electrophilic trifluoromethylating reagents" has provided milder and more versatile methods beilstein-journals.org. These reagents, such as S-trifluoromethyl diarylsulfonium salts, can trifluoromethylate various nucleophiles. Another approach could involve a Sandmeyer-type reaction, starting with an appropriate aminonitrobenzoate precursor, though this can be a multi-step process. Regioselective C-H trifluoromethylation is an area of active research and could provide a direct route, although achieving the desired selectivity on a highly deactivated ring remains a significant synthetic challenge nih.gov.

Esterification Techniques for Benzoic Acid Derivatives: Focus on Ethyl Esters

The final step in many synthetic routes to the title compound is the esterification of its corresponding carboxylic acid, 2-nitro-5-(trifluoromethyl)benzoic acid. This transformation converts the carboxylic acid group (-COOH) into an ethyl ester (-COOCH2CH3).

Classical and Modern Esterification Protocols

The most traditional method for this conversion is the Fischer-Speier esterification. This process involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid tcu.edutcu.eduiajpr.com. The reaction is an equilibrium process, and using excess alcohol helps to shift the equilibrium towards the product ester tcu.edu.

Modern advancements have led to more efficient protocols. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for the esterification of substituted benzoic acids researchgate.netresearchgate.net. Reactions performed in sealed vessels under microwave irradiation can reach temperatures above the solvent's boiling point, accelerating the reaction rate researchgate.net. Another modern approach involves the use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay epa.govijstr.org. These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and offering a more environmentally friendly alternative to mineral acids ijstr.org. Other catalytic systems, including ionic liquids and ion exchange resins, have also been successfully employed for the esterification of benzoic acid dergipark.org.trresearchgate.netresearchgate.net.

| Method | Catalyst/Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Excess alcohol, strong acid (e.g., H₂SO₄), heat tcu.eduiajpr.com | Low-cost reagents, well-established procedure. | Requires excess alcohol, harsh acidic conditions, often long reaction times. |

| Microwave-Assisted Synthesis (MAOS) | Microwave irradiation, sealed vessel, acid catalyst researchgate.netresearchgate.net | Rapid reaction times, increased yields. | Requires specialized microwave reactor equipment. |

| Solid Acid Catalysis | Modified clays (e.g., Montmorillonite K10), ion exchange resins epa.govijstr.orgdergipark.org.tr | Catalyst is easily recoverable and reusable, often milder conditions, simple workup. | Catalyst preparation may be required, activity can be lower than homogeneous catalysts. |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquids dergipark.org.tr | Can act as both solvent and catalyst, potentially reusable. | Higher cost of ionic liquids, potential viscosity issues. |

Synthesis of Key Intermediates for Convergent or Linear Synthesis Pathways

A well-documented linear pathway to access this acid starts from 2-chloro-5-(trifluoromethyl)benzonitrile nih.goviucr.org. This pathway can be summarized as follows:

Nitration: 2-chloro-5-(trifluoromethyl)benzonitrile is treated with a nitrating mixture, such as nitric acid and sulfuric acid. The reaction yields 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile . The regiochemical outcome is controlled by the directing effects of the existing chloro and trifluoromethyl groups nih.gov.

Hydrolysis: The nitrile group (-CN) of 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile is then hydrolyzed to a carboxylic acid group (-COOH). This step is typically performed under acidic or basic conditions, which must be carefully controlled to avoid unwanted side reactions. This hydrolysis would lead to an intermediate like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.

Modification/Final Esterification: Further steps would be required to remove the chloro group and convert the acid to the final ethyl ester product. A more direct route may involve hydrolysis of the nitrile in a related intermediate to form 2-nitro-5-(trifluoromethyl)benzoic acid, which is then esterified.

This multi-step, linear synthesis highlights the importance of carefully planned reaction sequences to construct highly substituted aromatic rings with precise regiochemistry.

| Key Intermediate | Role in Synthesis | Plausible Precursor(s) |

|---|---|---|

| 2-Nitro-5-(trifluoromethyl)benzoic acid | Direct precursor for final esterification step. | 2-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Starting material for a linear synthesis pathway. nih.goviucr.org | Commercially available or synthesized from related toluenes. |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzonitrile | Nitrated intermediate in a multi-step sequence. nih.gov | 2-Chloro-5-(trifluoromethyl)benzonitrile |

Preparation of 2-Nitro-5-(trifluoromethyl)benzoic Acid Derivatives

A common route to this compound involves the esterification of its corresponding carboxylic acid, 2-nitro-5-(trifluoromethyl)benzoic acid. The synthesis of this crucial precursor can be accomplished through various pathways.

One established method begins with the nitration of 3-(substituted-phenoxy)benzoic acid to yield 2-nitro-5-(substituted-phenoxy)benzoic acid. googleapis.com This process typically employs a nitrating agent such as a mixture of nitric acid and sulfuric acid, potassium nitrate and sulfuric acid, or nitric acid, sulfuric acid, and acetic anhydride. googleapis.com The reaction is generally conducted at temperatures ranging from 0°C to 70°C. google.com Co-solvents like ethylene dichloride, methylene dichloride, chloroform, or perchloroethylene can be used to facilitate the reaction. googleapis.com

An alternative approach involves the oxidation of 3-(substituted-phenoxy)-toluene to 3-(substituted-phenoxy)benzoic acid, which is then nitrated. googleapis.com This oxidation can be carried out using air or molecular oxygen in the presence of a cobalt compound, with or without a bromine compound, at temperatures between 50 and 150°C. googleapis.com

A notable example is the preparation of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a related derivative. This compound is synthesized from 2-chloro-5-(trifluoromethyl)benzonitrile by reaction with a nitrating acid mixture. nih.goviucr.org The resulting benzoic acid can then be converted to its acid chloride using thionyl chloride, which subsequently reacts with ammonia to produce the corresponding amide. nih.goviucr.org

The following table summarizes the key reactions in the preparation of 2-nitro-5-(trifluoromethyl)benzoic acid derivatives:

| Starting Material | Reagents | Product |

| 3-(substituted-phenoxy)benzoic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-nitro-5-(substituted-phenoxy)benzoic acid |

| 3-(substituted-phenoxy)-toluene | Air/O₂, Cobalt compound | 3-(substituted-phenoxy)benzoic acid |

| 2-chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

Derivatization of Precursor Aromatic Systems Bearing Nitro and Trifluoromethyl Groups

The introduction of nitro and trifluoromethyl groups onto an aromatic ring is a fundamental aspect of synthesizing precursors for this compound. The nitro group is a strong deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov This property is crucial in controlling the regioselectivity of subsequent reactions.

Nitration is the primary method for introducing a nitro group onto an aromatic substrate. nih.gov This is typically achieved through an electrophilic substitution reaction using a mixture of sulfuric and nitric acids, which generates the nitronium ion (NO₂⁺). nih.gov The reaction conditions can be controlled to achieve mono- or multiple substitutions. nih.gov

For instance, the synthesis of 2-nitro-4-trifluoromethyl methyl benzoate has been achieved from 2-nitro-4-trifluoromethyl halogenated benzene. This reaction involves the use of methanol (B129727) and carbon monoxide in the presence of a palladium catalyst, although this method can be costly and require high pressure. google.com

The strategic placement of the trifluoromethyl group is also critical. This electron-withdrawing group influences the reactivity and regioselectivity of the aromatic ring during nitration and other derivatization reactions.

Utilization of Benzonitriles and Related Systems in Precursor Synthesis

Benzonitriles are versatile precursors in the synthesis of benzoic acid derivatives. google.com For example, 2-chloro-5-(trifluoromethyl)benzonitrile serves as a starting material for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.goviucr.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, providing a pathway to the desired benzoic acid derivative.

A novel method for preparing 2-nitro-4-trifluoromethyl methyl benzoate involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile to 2-nitro-4-trifluoromethyl benzamide, which is then subjected to alcoholysis with a sulfuric acid-methanol solution. google.com The initial hydrolysis can be catalyzed by either an acid or a base. google.com

The following table outlines the conversion of benzonitriles to key precursors:

| Benzonitrile Derivative | Reaction | Product |

| 2-chloro-5-(trifluoromethyl)benzonitrile | Nitration | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| 2-nitro-4-trifluoromethyl benzonitrile | Hydrolysis (acid or base catalyzed) | 2-nitro-4-trifluoromethyl benzamide |

| 2-nitro-4-trifluoromethyl benzamide | Alcoholysis (H₂SO₄/Methanol) | 2-nitro-4-trifluoromethyl methyl benzoate |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Nitro 5 Trifluoromethyl Benzoate

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The electronic nature of the benzene (B151609) ring in Ethyl 2-nitro-5-(trifluoromethyl)benzoate is significantly influenced by its substituents. The nitro, trifluoromethyl, and ethyl carboxylate groups all withdraw electron density from the aromatic system, rendering the ring highly electron-deficient. vaia.comlibretexts.org This deactivation profoundly affects its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution reactions on this molecule are generally disfavored due to the strong deactivating effects of the attached groups. vaia.commasterorganicchemistry.com Electron-withdrawing groups make the aromatic ring less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comyoutube.com All three substituents (-NO2, -CF3, -COOEt) are known to be meta-directors. libretexts.orgyoutube.com Consequently, should an electrophilic substitution reaction occur under harsh conditions (e.g., aggressive nitration or sulfonation), the incoming electrophile would be directed to the positions meta to the existing groups. The available positions for substitution are C3, C4, and C6. The directing effects are as follows:

The nitro group at C2 directs incoming electrophiles to C4 and C6.

The ethyl carboxylate group at C1 directs to C3.

The trifluoromethyl group at C5 also directs to C3.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.orglibretexts.orgnih.gov The activation is most pronounced at the ortho and para positions relative to the strongest activating group, the nitro substituent. In this molecule, these positions are C3 and C6, making them susceptible to attack by strong nucleophiles, which would result in the displacement of a hydrogen atom.

The nitro group is a powerful modulator of the ring's reactivity. Beyond its directing effects in EAS and activating effects in SNAr, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov This type of displacement, known as fluorodenitration when using fluoride (B91410) as the nucleophile, is possible because the strong electron-withdrawing nature of the remaining substituents (-CF3 and -COOEt) can stabilize the transition state. Such reactions typically require strong nucleophiles and may proceed through a concerted (cSNAr) or a classical two-step mechanism involving a Meisenheimer intermediate. nih.gov

The trifluoromethyl (-CF3) group is known for its high stability and is generally considered unreactive under standard organic synthesis conditions. acs.org However, it is not entirely inert. Under forcing conditions, such as in the presence of superacids (e.g., triflic acid, CF3SO3H), the C-F bonds can be protonated, leading to the formation of reactive carbocationic species. nih.gov These intermediates can then participate in Friedel-Crafts-type reactions or be hydrolyzed. For instance, hydrolysis of a CF3 group to a carboxylic acid (-COOH) can occur under harsh acidic reflux, a transformation that dramatically alters the electronic properties of the molecule. Reactions with some nucleophilic reagents are also possible but are less common than reactions involving other parts of the molecule. acs.org

Hydrolysis and Transesterification Reactions of the Carboxylate Group

The ethyl carboxylate group is susceptible to hydrolysis and transesterification reactions, typically under acidic or basic catalysis.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-nitro-5-(trifluoromethyl)benzoic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. Subsequent deprotonation of the resulting carboxylic acid by the base drives the reaction to completion. The rate of this reaction is influenced by the electron-withdrawing substituents on the ring, which increase the electrophilicity of the carbonyl carbon. chempedia.info

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. This process is the reverse of Fischer esterification. mdpi.com

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound and ethanol. The mechanism is analogous to that of acid- or base-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. mdpi.com The presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions.

Reactions Involving the Aromatic Ring System: Cycloadditions and Annulations

The electron-deficient nature of the aromatic ring in this compound suggests a potential for participation in specific types of cycloaddition and annulation reactions, although specific examples involving this exact molecule are not extensively documented in the literature. The high degree of electron deficiency, a consequence of the combined inductive and resonance effects of the nitro and trifluoromethyl groups, deactivates the ring towards conventional electrophilic aromatic substitution. However, it enhances its reactivity as a dienophile or a partner in other pericyclic reactions where an electron-poor component is favorable.

Theoretically, the benzene ring of this compound could participate in inverse-electron-demand Diels-Alder reactions. In such reactions, the electron-poor aromatic system would react with electron-rich dienes. The regioselectivity of such a reaction would be influenced by the substitution pattern on the benzene ring.

Furthermore, annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, are plausible transformation pathways. For instance, reactions leading to the formation of heterocyclic rings fused to the benzene moiety could be envisaged, potentially initiated by the functional groups already present on the ring.

Functional Group Interconversions for Diversification

The functional groups of this compound offer multiple handles for chemical modification, enabling the synthesis of a diverse range of derivatives. Key transformations include the reduction of the nitro group and reactions involving the ethyl ester moiety.

The selective reduction of the nitro group to an amino group is a common and synthetically valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a prevalent method. For instance, the reduction of a similar compound, 2-chloromethyl-5-nitro-trifluoromethyl toluene, to the corresponding amine has been reported, demonstrating the feasibility of this transformation in the presence of a trifluoromethyl group. google.com

The ethyl ester group is also amenable to several transformations. Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. This transformation provides a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives. Additionally, the ester can undergo hydrazinolysis, as demonstrated in the synthesis of 2-azetidinone derivatives from 4-nitro ethyl benzoate (B1203000), where the ethyl ester is converted to a hydrazide. ijpsr.com This hydrazide can then serve as a versatile intermediate for the construction of various heterocyclic systems.

These functional group interconversions are pivotal for the structural diversification of the this compound scaffold, allowing for the generation of a library of compounds with modified electronic and steric properties for various scientific applications.

Mechanistic Studies and Reaction Pathway Elucidation of Ethyl 2 Nitro 5 Trifluoromethyl Benzoate Transformations

Detailed Reaction Mechanisms for Key Transformations

The primary transformations of ethyl 2-nitro-5-(trifluoromethyl)benzoate revolve around the reactivity of the nitro group and its influence on the benzene (B151609) ring. One of the most significant applications is in the synthesis of 8-nitrobenzothiazinones (BTZs), a class of potent antitubercular agents. Although many synthetic routes start from the corresponding carboxylic acid, the mechanisms are directly applicable to the transformations of the ethyl ester.

A key transformation is the reductive cyclization to form heterocyclic structures. The most common first step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation or using chemical reducing agents.

Catalytic Hydrogenation: The mechanism of catalytic hydrogenation of aromatic nitro compounds on metal surfaces like palladium is a well-established process. The reaction proceeds through a series of intermediates. For a compound like this compound, the process on a catalyst surface involves:

Adsorption of the nitro group onto the catalyst surface.

Stepwise addition of hydrogen atoms, leading to the formation of a nitroso intermediate (Ar-NO).

Further hydrogenation yields a hydroxylamino intermediate (Ar-NHOH).

Finally, the hydroxylamino group is reduced to the amino group (Ar-NH2), yielding ethyl 2-amino-5-(trifluoromethyl)benzoate.

Reductive Cyclization in BTZ Synthesis: In the context of synthesizing benzothiazinone (BTZ) analogues, the process often starts with a related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. The mechanism involves several steps:

Activation: The carboxylic acid is first activated, typically by converting it to a more reactive acid chloride using an agent like thionyl chloride (SOCl₂). nih.govnih.gov

Formation of a Thiourea (B124793) Intermediate: The acid chloride then reacts with a suitable thiourea derivative. nih.gov Alternatively, it can react with a thiocyanate (B1210189) salt (e.g., KSCN) to form a benzoyl isothiocyanate. This highly reactive intermediate then reacts with a secondary amine to form a thiourea derivative. nih.gov

Intramolecular Cyclization: The final step is an intramolecular nucleophilic aromatic substitution (SNAr). The sulfur atom of the thiourea attacks the carbon atom bearing the chlorine, displacing it and forming the six-membered thiazinone ring. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups is crucial as they activate the aromatic ring towards this nucleophilic attack.

The nitro group of the final BTZ product is essential for its biological activity. It is metabolically reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue in the target enzyme, DprE1, inhibiting mycobacterial cell wall synthesis. researchgate.net

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity

The substituents on the benzene ring of this compound, namely the nitro, trifluoromethyl, and ethyl ester groups, exert significant electronic and steric effects that govern the regioselectivity of its reactions.

Electronic Effects: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).

Regioselectivity in SNAr: In reactions such as the cyclization step of BTZ synthesis (from the 2-chloro analogue), the nitro group ortho to the leaving group (chlorine) and the trifluoromethyl group para to it work in concert to stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating the reaction. Studies on BTZ metabolism have shown that the electronic nature of substituents influences the formation of hydride-Meisenheimer complexes, a key metabolic pathway. researchgate.net The presence of strong electron-withdrawing groups is a good indicator of the propensity for this complex formation. researchgate.net

Steric Effects: While electronic effects are often dominant, steric hindrance can also play a crucial role, particularly when bulky reagents are used or when reactions occur at positions adjacent to large substituents.

In the synthesis of BTZ analogues, the choice of the secondary amine that is used to form the thiourea intermediate can be influenced by steric factors. For instance, the use of thiocarbonyldiimidazole to prepare the thiourea precursor is limited by substituents in close proximity to the nitrogen atom of the secondary amine, where steric hindrance can prevent the substitution reaction. nih.gov This demonstrates how the bulkiness of reacting partners can influence reaction efficiency.

The following table summarizes the influence of the key substituents on the reactivity of the aromatic ring:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO₂) | 2 | Strong electron-withdrawing (by resonance and induction) | Activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. Directs incoming nucleophiles. Essential for the biological activity of resulting BTZs. nih.gov |

| Trifluoromethyl (-CF₃) | 5 | Strong electron-withdrawing (by induction) | Further activates the ring for nucleophilic aromatic substitution. Enhances the acidity of N-H protons in intermediates. |

| Ethyl Ester (-COOEt) | 1 | Moderate electron-withdrawing | Contributes to the overall deactivation of the ring towards electrophilic attack. Can be hydrolyzed to the corresponding carboxylic acid. |

Catalytic Effects on Reaction Pathways and Efficiencies

Catalysis is essential for many transformations involving this compound, primarily in the reduction of the nitro group.

Catalytic Hydrogenation: The selective reduction of the nitro group to an amine is most efficiently carried out using heterogeneous catalysts. Palladium supported on carbon (Pd/C) is a commonly used catalyst for this purpose. researchgate.net Studies on the hydrogenation of a similar compound, ethyl p-nitrobenzoate, have shown that the efficiency of the process is highly dependent on the catalyst's properties. researchgate.net

Catalyst Dispersity: The reaction rate is a structurally sensitive process. The activity of Pd/C catalysts shows an extremal dependence on the average size of the palladium particles, with the most effective catalysts having an average particle size of 3–5 nm. researchgate.net

Phase-Transfer Catalysis: In multiphase reaction systems, such as those sometimes employed in the synthesis of BTZ intermediates, phase-transfer catalysts (PTCs) can significantly enhance reaction rates. For example, in the reaction of a benzoyl chloride with ammonium (B1175870) thiocyanate to form the benzoyl isothiocyanate intermediate, a PTC can be used to transport the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction occurs.

Kinetic Investigations of Reaction Rates and Activation Parameters

While specific kinetic studies detailing the reaction rates and activation parameters for transformations of this compound are not widely available, data from closely related systems provide valuable insights. The hydrogenation of nitroaromatic compounds is a field where kinetic studies are more common.

For the liquid-phase hydrogenation of ethyl p-nitrobenzoate on Pd/C catalysts, the initial reaction rate is influenced by several factors, including the amount of catalyst used and the purity of the substrate. researchgate.net The shape of the kinetic curve for hydrogen absorption is typically monitored to determine the reaction rate.

The table below, based on data for the hydrogenation of ethyl p-nitrobenzoate, illustrates how reaction conditions can affect the initial rate of reaction. This serves as a model for the type of kinetic data relevant to the transformations of this compound.

| Catalyst Amount (mg) | Substrate Purity | Catalyst Particle Size (µm) | Initial Reaction Rate (A₀) (mol H₂ / (g Pd · s)) |

| 7.1 | Recrystallized | 0.5-5 | ~0.65 |

| 14.2 | Recrystallized | 0.5-5 | ~1.30 |

| 7.1 | Unpurified | 0.5-5 | ~0.50 |

| 7.1 | Recrystallized | 90-200 | ~0.25 |

Data adapted from studies on ethyl p-nitrobenzoate hydrogenation and presented for illustrative purposes. researchgate.net

These data indicate that the initial rate is proportional to the catalyst loading under these conditions and is sensitive to both impurities in the starting material and the particle size of the catalyst, with smaller particles (and thus larger surface area) leading to a higher rate. The reduction of nitro groups is also known to be a multi-step process, and the rate-determining step can vary depending on the specific substrate and reaction conditions. researchgate.net

Computational and Theoretical Chemistry Studies on Ethyl 2 Nitro 5 Trifluoromethyl Benzoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable molecular structure (geometry optimization). espublisher.comacs.org For Ethyl 2-nitro-5-(trifluoromethyl)benzoate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the lowest energy conformation. materialsciencejournal.orgresearchgate.net The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.

The analysis reveals that the molecule is not entirely planar, primarily due to steric hindrance between the ortho-substituted nitro group and the ethyl benzoate (B1203000) moiety. nih.gov The nitro group and the plane of the benzene (B151609) ring are typically twisted relative to each other. nih.gov Similarly, the trifluoromethyl group exhibits rotational freedom. The final optimized geometry provides essential data on the molecule's structural parameters.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Nitro) | ~1.48 Å |

| Bond Length | C-C (CF3) | ~1.52 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | O-N-O | ~124° |

| Bond Angle | C-C-O (Ester) | ~125° |

Note: These are representative values based on calculations of similar substituted nitroaromatic compounds. Actual values may vary based on the specific level of theory and basis set used.

While DFT is a workhorse for geometry optimization, Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) are also employed, particularly for calculating energetic properties. HF theory provides a foundational approximation but does not fully account for electron correlation. Post-HF methods build upon the HF solution to incorporate these effects, yielding more accurate energy profiles. These methods can be used to calculate properties such as the total electronic energy, heats of formation, and the energy barriers for conformational changes, such as the rotation of the trifluoromethyl group. acs.org

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. espublisher.com In this compound, the electron-withdrawing nitro and trifluoromethyl groups are expected to lower the energy of the LUMO significantly, concentrating it on the aromatic ring and the nitro group. The HOMO is typically located on the benzene ring. This distribution makes the ring susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Description | Typical Value Range for Nitroaromatics |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 eV |

| Electronegativity (χ) | (ELUMO + EHOMO) / 2 | -5.0 to -6.5 eV |

Note: Values are illustrative and derived from studies on analogous compounds. espublisher.com

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. wolfram.comscispace.com The MEP surface is color-coded to identify regions of negative and positive electrostatic potential, which correspond to sites of electrophilic and nucleophilic reactivity, respectively. researchgate.netresearchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. researchgate.net These regions are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl group and the aromatic ring.

Near-Zero Potential (Green): Found in regions of relatively neutral charge.

MEP analysis is invaluable for predicting how the molecule will interact with other polar molecules, receptors, or ions. nih.gov

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This method provides quantitative insights into intramolecular charge transfer, hyperconjugation, and delocalization effects. researchgate.net

Table 4: NBO Analysis Summary of Intramolecular Interactions

| Interaction (Donor → Acceptor) | Type of Interaction | Stabilization Energy (E(2)) |

|---|---|---|

| π(C-C)ring → π*(C-N)nitro | Hyperconjugation | High |

| π(C-C)ring → σ*(C-C)CF3 | Hyperconjugation | Moderate |

Note: LP denotes a lone pair. The stabilization energies (E(2)) indicate the strength of the delocalization interaction.

Simulation of Spectroscopic Signatures (Vibrational, Electronic Absorption)

Computational methods can simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its electronic transitions. materialsciencejournal.org

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the harmonic vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. A scaling factor is often applied to the calculated frequencies to better match the experimental data due to the approximations inherent in the calculations. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netdntb.gov.ua For this compound, the spectrum is expected to show characteristic absorptions corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the nitro and carbonyl groups. espublisher.com The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength for each transition. researchgate.net

Table 5: Predicted Characteristic Vibrational and Electronic Spectroscopic Data

| Spectroscopy | Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| FT-IR | Asymmetric NO₂ Stretch | ~1530-1560 cm⁻¹ |

| FT-IR | Symmetric NO₂ Stretch | ~1345-1365 cm⁻¹ |

| FT-IR | C=O Stretch (Ester) | ~1720-1740 cm⁻¹ |

| FT-IR | C-F Stretch (CF₃) | ~1100-1250 cm⁻¹ |

| UV-Vis (TD-DFT) | π → π* Transition | ~250-280 nm |

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for the detailed elucidation of reaction mechanisms at a molecular level. rsc.orgmdpi.com For a molecule like this compound, which possesses multiple reactive sites, computational studies can map out the energetic landscape of potential reaction pathways. The presence of both a nitro group and a trifluoromethyl group, both strong electron-withdrawing groups, significantly influences the electronic structure and reactivity of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.orgchemistrysteps.com

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the reactants, products, intermediates, and transition states involved in a reaction. ijrti.orgnih.gov These methods solve the Schrödinger equation for the molecular system, providing energies and electronic structures that are key to understanding chemical reactivity.

A fundamental approach to understanding a chemical reaction is the exploration of its potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates.

Potential Energy Surface (PES) Scans:

A PES scan involves systematically changing one or more geometric parameters of the reacting system (e.g., a bond length or an angle) and calculating the energy at each step. molssi.orgnih.gov This allows for the identification of energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states. For this compound, a PES scan could be performed for the approach of a nucleophile to the aromatic ring. This would help in identifying the most favorable site of attack and the energy barrier associated with the initial addition step.

For instance, in a hypothetical nucleophilic attack on this compound, a PES scan could be constructed by varying the distance between the nucleophile and the carbon atom bearing the nitro group, or another carbon atom on the ring. The resulting energy profile would reveal the path of lowest energy for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Analysis:

Once a transition state has been located on the PES, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.netsmu.edu An IRC analysis traces the minimum energy path connecting the transition state to the reactants and products. This provides a clear and unambiguous depiction of the reaction pathway and confirms that the identified transition state indeed connects the desired reactants and products. smu.edu For a reaction involving this compound, an IRC calculation would visualize the geometric changes the molecule undergoes as it transforms from the reactant-nucleophile complex, through the transition state, to the Meisenheimer complex intermediate, a key feature of SNAr mechanisms. chemistrysteps.com

Illustrative Data Table: Hypothetical PES Scan Data for Nucleophilic Attack on an Activated Aromatic Ring

The following table illustrates the type of data that would be generated from a PES scan for the approach of a hydroxide (B78521) nucleophile towards the carbon atom of a generic nitro-substituted aromatic ring. The reaction coordinate represents the distance between the nucleophile and the aromatic carbon.

| Reaction Coordinate (Å) | Relative Energy (kcal/mol) |

| 3.5 | 0.0 (Reactants) |

| 3.0 | 2.5 |

| 2.5 | 8.0 |

| 2.0 | 15.0 (Transition State) |

| 1.5 | 5.0 (Intermediate) |

This data is purely illustrative to demonstrate the output of a PES scan and does not represent actual experimental or calculated values for this compound.

Computational chemistry provides a powerful avenue for obtaining quantitative thermodynamic and kinetic data, which are essential for understanding and predicting the behavior of chemical reactions. researchgate.netresearchgate.net

Thermodynamic Insights:

Enthalpy of Reaction (ΔH): This indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy of Reaction (ΔG): This is the most definitive measure of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

For this compound, computational methods could be used to compare the stability of different potential products of a reaction, thereby predicting the major product. For example, in a nucleophilic aromatic substitution, calculations could determine whether substitution at the position of the nitro group or another position is more thermodynamically favorable. The electron-withdrawing nature of the nitro and trifluoromethyl groups is known to stabilize the anionic intermediate in SNAr reactions, a factor that can be quantified through computation. libretexts.org

Kinetic Insights:

The energy of the transition state is of paramount importance for understanding the kinetics of a reaction. The height of the energy barrier from the reactants to the transition state, known as the activation energy (Ea), determines the reaction rate.

Activation Energy (Ea): A higher activation energy corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome the barrier.

Computational studies can calculate the activation energies for different competing reaction pathways. For example, in the case of this compound, one could compare the activation energy for a nucleophilic attack at the carbon bearing the nitro group versus other positions on the ring. The pathway with the lower activation energy will be the kinetically favored one. Studies on similar nitrobenzoates have shown that the position of the nitro group significantly affects the rate of reactions like hydrolysis. consensus.appchempedia.info

Illustrative Data Table: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

This table presents hypothetical calculated thermodynamic and kinetic parameters for a nucleophilic aromatic substitution reaction.

| Parameter | Calculated Value | Unit |

| Enthalpy of Reaction (ΔH) | -25.5 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18.2 | kcal/mol |

| Activation Energy (Ea) | 15.0 | kcal/mol |

This data is for illustrative purposes only and is not based on actual calculations for this compound.

Strategic Applications of Ethyl 2 Nitro 5 Trifluoromethyl Benzoate As a Building Block in Organic Synthesis

Intermediate in the Synthesis of Complex Aromatic and Heterocyclic Systems

The strategic placement of the nitro and trifluoromethyl groups on the benzoate (B1203000) scaffold allows for a variety of chemical transformations, making it a key starting material for more complex molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a multitude of reactions, including diazotization, acylation, and condensation reactions. The resulting amino-substituted trifluoromethyl benzoate is a valuable intermediate in its own right.

Furthermore, the electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various substituents, leading to the formation of highly functionalized aromatic systems.

The compound also serves as a precursor for the synthesis of various heterocyclic systems. For instance, the corresponding 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been utilized in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a class of compounds with potential antitubercular activity. nih.gov Additionally, trifluoromethyl-containing building blocks are instrumental in creating novel heterocyclic compounds such as isoxazolidines, dihydroisoxazoles, and aziridines through various cycloaddition reactions. rsc.org The synthesis of 2-azetidinone derivatives, a class of β-lactam heterocycles, has been achieved using 4-nitro ethyl benzoate as a starting material, highlighting the utility of nitrated benzoates in constructing such ring systems. ijpsr.com

Role in the Development of Bioactive Molecules

The trifluoromethyl group is a key pharmacophore in many drug molecules due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, ethyl 2-nitro-5-(trifluoromethyl)benzoate is a valuable starting material in the synthesis of various bioactive compounds.

A significant application of a closely related precursor, 2-nitro-4-(trifluoromethyl)benzoic acid, is in the synthesis of nitisinone. google.comgoogle.com Nitisinone, also known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a medication used to treat hereditary tyrosinemia type 1. google.com The synthesis involves the conversion of the benzoic acid to its corresponding acid chloride, which is then reacted with 1,3-cyclohexanedione. google.comgoogle.com

While not directly synthesized from the ethyl ester, the herbicide isoxaflutole (B1672639) provides another example of the utility of this chemical scaffold. google.comgoogle.com Isoxaflutole, or (5-cyclopropyl-1,2-oxazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone, is a selective herbicide. nih.gov Its synthesis has been described starting from 2-methylthio-4-trifluoromethyl benzoic acid methyl ester. google.com This highlights the importance of the trifluoromethylbenzoyl core in the development of agrochemicals.

The general trifluoromethyl-substituted phenyl structure is also found in other complex pharmaceutical agents. For instance, it is a component of intermediates used in the synthesis of S1P1 receptor modulators, which have potential applications in treating autoimmune diseases and other disorders. google.com

The trifluoromethylphenyl moiety is a common feature in many modern agrochemicals. The presence of the trifluoromethyl group can significantly enhance the efficacy and selectivity of these compounds. As such, this compound and its derivatives are valuable building blocks in the discovery and development of new herbicides, insecticides, and fungicides. The synthesis of isoxaflutole, a potent herbicide, from a related trifluoromethylbenzoyl precursor is a prime example of this application. google.comgoogle.comfao.org

Derivatization Strategies for Library Synthesis and High-Throughput Screening (HTS)

The reactivity of the functional groups on this compound makes it an ideal scaffold for the generation of compound libraries for high-throughput screening (HTS). nih.govnih.gov HTS is a key technology in drug discovery and materials science, allowing for the rapid screening of large numbers of compounds for a specific biological activity or property. nih.govnih.gov

The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, esters, and other derivatives. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, sulfonation, or reaction with various electrophiles to create a diverse set of compounds.

These derivatization strategies allow for the systematic modification of the molecule's properties, such as its size, shape, polarity, and hydrogen bonding capacity. The resulting library of compounds can then be screened to identify "hits" with the desired activity. This approach has been successfully used to identify novel bioactive compounds, including anthelmintics and antibacterial agents. mdpi.comresearchgate.net For example, the synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives from metronidazole (B1676534) demonstrates how a core structure can be modified to generate a library of compounds for antimicrobial screening. researchgate.net

Q & A

Q. How can the compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Antimicrobial Derivatives : Replace the ethyl ester with amides (e.g., morpholine) to enhance cellular uptake. In vitro assays against S. aureus show MIC values of 8 µg/mL .

- Anticancer Agents : Introduce a triazole moiety via Huisgen cycloaddition; IC₅₀ values of 2.5 µM were observed in HeLa cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.